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Fimasartan, a non-peptide angiotensin Il receptor antagonist, has shown non-inferior efficacy in
lowering blood pressure when compared to established antihypertensive drugs such as
losartan, valsartan, and amlodipine in several head-to-head clinical trials.[1][2][3][4][5] These
studies, conducted in patients with mild-to-moderate essential hypertension, provide a robust
dataset for researchers and drug development professionals to evaluate the performance of
fimasartan.

Comparative Efficacy in Blood Pressure Reduction

Clinical trials have consistently demonstrated that fimasartan is as effective as other widely
prescribed antihypertensives in reducing both systolic and diastolic blood pressure.

Fimasartan vs. Losartan

A 12-week, randomized, double-blind, phase Il clinical trial involving 506 adult Korean patients
with mild-to-moderate hypertension found that fimasartan (60/120 mg) was non-inferior to
losartan (50/100 mg) in reducing mean sitting diastolic blood pressure (siDBP).[1][2] At week
12, the fimasartan group showed a mean reduction in siDBP of -11.26 mmHg compared to
-8.56 mmHg in the losartan group.[1] A post-hoc analysis suggested potential superiority of
fimasartan over losartan in this study.[1][2] Another study with 179 patients also concluded that
fimasartan provides a similar blood pressure-lowering effect to losartan.[6]
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Fimasartan (60/120

Losartan (50/100

Efficacy Endpoint p-value
mg) mg)
Change in siDBP at
-11.26 (7.53) -8.56 (7.72) <0.0001
Week 12 (mmHg)
Between-group
2.70 0.0002

difference (mmHQ)

Data are presented as mean (standard deviation).[1]

Fimasartan vs. Valsartan

A study comparing fimasartan (120 mg) with valsartan (160 mg) in Korean patients with mild-to-
moderate essential hypertension demonstrated superior efficacy of fimasartan in reducing
sitting office systolic blood pressure (SiSBP) and diastolic blood pressure (SiDBP) after 6
weeks of treatment.[3][4][5] The fimasartan group also showed a significantly greater decrease
in 24-hour mean ambulatory systolic and diastolic blood pressure.[3][4][5]

Efficacy Endpoint

Fimasartan (120
mg)

Valsartan (160 mg) p-value

Change in SiSBP at

-16.26 (15.07) -12.81 (13.87) 0.0298
Week 6 (mmHg)
Change in SiDBP at

-7.63 (9.67) -5.14 (8.52) 0.0211
Week 6 (mmHg)
Change in 24-hr mean

-15.22 (13.33) -9.45 (12.37) 0.0009
ASBP (mmHg)
Change in 24-hr mean

-8.74 (7.55) -5.98 (7.85) 0.0140

ADBP (mmHg)

Data are presented as mean + standard deviation.[4][5]

Fimasartan vs. Amlodipine
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In a study involving patients with essential hypertension who were unresponsive to fimasartan
monotherapy, the combination of fimasartan (60 mg) and amlodipine (10 mg) resulted in a
significantly greater reduction in SiSBP compared to fimasartan monotherapy after 8 weeks.[7]
Another study comparing fimasartan and amlodipine therapy on carotid atherosclerotic plaque
inflammation found that both drugs similarly reduced inflammation.[8]

Efficacy Endpoint .
. Fimasartan (60 mg)
(in non-responders

. Fimasartan (60 mg) |/ Amlodipine (10 p-value
to Fimasartan
mg)
monotherapy)
Change in SiSBP at
-7.8 (13.3) -20.5 (14.6) <0.0001

Week 8 (mmHg)

Data are presented as mean (standard deviation).[7]

Safety and Tolerability Profile

Across the comparative trials, fimasartan was found to be well-tolerated, with a safety profile
comparable to that of established antihypertensives. The incidence of adverse drug reactions
(ADRSs) for fimasartan was not significantly different from losartan.[1][2] In the comparison with
valsartan, the safety profiles were also comparable.[6] When combined with amlodipine, the
combination therapy did not lead to an increase in adverse drug reactions compared to

fimasartan monotherapy.[7]

Experimental Protocols

The non-inferiority trials were typically designed as randomized, double-blind, multicenter,

parallel-group studies.

Fimasartan vs. Losartan (Phase Ill Trial)

o Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group,
dose-escalation, non-inferiority clinical trial with an optional 12-week extension phase.[1][2]

[9]
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o Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate
essential hypertension.[1][2][9]

» Randomization and Treatment: 506 patients were randomized to receive either fimasartan 60
mg or losartan 50 mg daily.[1][2] After 4 weeks, non-responders were up-titrated to
fimasartan 120 mg or losartan 100 mg.

e Primary Endpoint: The primary endpoint was to demonstrate the non-inferiority of the change
in mean sitting diastolic blood pressure (siDBP) from baseline to week 12 for fimasartan
compared with losartan.[1][2]

Fimasartan vs. Valsartan

e Study Design: A 6-week, randomized, double-blind, parallel-group study.[4][5]
o Patient Population: Korean patients with mild-to-moderate essential hypertension.[3][4][5]

o Randomization and Treatment: After a 2-week placebo run-in, patients were randomized to
receive initial standard doses of fimasartan (60 mg), valsartan (80 mg), or olmesartan (10
mgq) for 2 weeks, followed by a forced up-titration to higher doses (fimasartan 120 mg,
valsartan 160 mg, olmesartan 20 mg) for 4 weeks.[4][5]

e Primary Endpoint: Reduction of sitting office systolic BP (SiSBP) of fimasartan compared to
valsartan after 6 weeks.[4][5]

Mechanism of Action and Signaling Pathway

Fimasartan, like other angiotensin Il receptor blockers (ARBS), selectively blocks the
angiotensin Il type 1 (AT1) receptor.[9][10][11][12] This prevents the binding of angiotensin Il, a
potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][13] The
blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium
and water retention.[10][11]

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway targeted
by fimasartan.
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Caption: Simplified diagram of the RAAS and the point of action for Fimasartan.
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Experimental Workflow of a Non-Inferiority Trial

The following diagram illustrates a typical workflow for the non-inferiority trials discussed.
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Caption: Generalized workflow of a non-inferiority clinical trial for Fimasartan.
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Established Antihypertensives in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8817937#non-inferiority-trials-of-fimasartan-
compared-to-established-antihypertensives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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